ethyl N-[(2-bromo-4-chlorophenoxy)acetyl]glycinate
Overview
Description
Ethyl N-[(2-bromo-4-chlorophenoxy)acetyl]glycinate is a chemical compound with the molecular formula C12H13BrClNO4 and a molecular weight of 350.59 g/mol . This compound is known for its unique structure, which includes a bromine and chlorine substituted phenoxy group attached to an acetyl glycinate moiety. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(2-bromo-4-chlorophenoxy)acetyl]glycinate typically involves the reaction of 2-bromo-4-chlorophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction forms ethyl 2-bromo-4-chlorophenoxyacetate, which is then reacted with glycine ethyl ester hydrochloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(2-bromo-4-chlorophenoxy)acetyl]glycinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or other strong bases, and the reactions are typically carried out in polar solvents like ethanol or water.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, replacing bromine with a hydroxyl group would yield a hydroxy-substituted derivative.
Hydrolysis: The major product is the corresponding carboxylic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl N-[(2-bromo-4-chlorophenoxy)acetyl]glycinate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of ethyl N-[(2-bromo-4-chlorophenoxy)acetyl]glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyacetyl group can interact with active sites on enzymes, potentially inhibiting their activity. The bromine and chlorine atoms may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-[(2-bromo-4-fluorophenoxy)acetyl]glycinate
- Ethyl N-[(2-chloro-4-bromophenoxy)acetyl]glycinate
- Ethyl N-[(2-bromo-4-methylphenoxy)acetyl]glycinate
Uniqueness
Ethyl N-[(2-bromo-4-chlorophenoxy)acetyl]glycinate is unique due to the specific combination of bromine and chlorine substituents on the phenoxy ring. This combination imparts distinct chemical properties, such as reactivity and binding affinity, which can be leveraged in various scientific and industrial applications .
Properties
IUPAC Name |
ethyl 2-[[2-(2-bromo-4-chlorophenoxy)acetyl]amino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO4/c1-2-18-12(17)6-15-11(16)7-19-10-4-3-8(14)5-9(10)13/h3-5H,2,6-7H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDGDKKOBQKBAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)COC1=C(C=C(C=C1)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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